REACTION_CXSMILES
|
[NH:1]([C:3]1[CH2:9][N:8]=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:6]2[CH:16]=[C:17]([C:20]([F:23])([F:22])[F:21])[CH:18]=[CH:19][C:5]=2[N:4]=1)[NH2:2].[C:24]([O-])([O-])(OCC)[CH3:25].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[CH3:24][C:25]1[N:4]2[C:5]3[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][C:6]=3[C:7]([C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=3)=[N:8][CH2:9][C:3]2=[N:1][N:2]=1 |f:3.4|
|
Name
|
2-hydrazino-5-phenyl-7-trifluoromethyl-3-H-1,4-benzodiazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC2=C(C(=NC1)C1=CC=CC=C1)C=C(C=C2)C(F)(F)F
|
Name
|
ethyl orthoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling below 10° C
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the chloroform layer is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
ADDITION
|
Details
|
the residue is treated with a mixture of benzene and isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C2N1C1=C(C(=NC2)C2=CC=CC=C2)C=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |